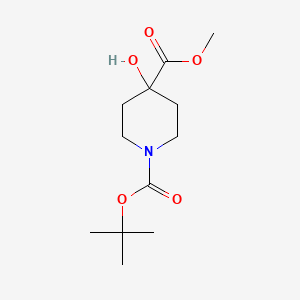

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-hydroxypiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-5-12(16,6-8-13)9(14)17-4/h16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFPECMSBUVNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694579 | |

| Record name | 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495415-09-3 | |

| Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-hydroxy-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495415-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate physical properties

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Introduction

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS No. 495415-09-3) is a specialized heterocyclic building block integral to modern medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with both a hydroxyl group and a methyl ester at the C4 position, and protected by a tert-butyloxycarbonyl (Boc) group on the nitrogen, presents a unique trifunctional scaffold. This structure allows for precise, regioselective modifications, making it a valuable intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors, receptor modulators, and other biologically active compounds.

This guide provides a consolidated overview of the known physical and chemical properties of this compound, intended for researchers and professionals in the fields of organic synthesis and pharmaceutical development. The information herein is synthesized from commercially available data and spectral analysis to ensure a high degree of technical accuracy and practical utility.

Molecular Structure and Chemical Identity

The structural integrity of a synthetic intermediate is paramount for its successful application. The key identifiers and structural representations for 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate are detailed below.

Caption: Predicted ¹H NMR assignments.

Interpretation of Available Spectrum: A publicly available ¹H NMR spectrum confirms the key structural features of the molecule. [1]* tert-Butyl Group: A large singlet is observed around 1.45 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent methyl groups of the Boc protector.

-

Methyl Ester Group: A sharp singlet corresponding to the three protons of the methyl ester appears further downfield.

-

Piperidine Ring Protons: The protons on the piperidine ring produce a series of complex multiplets. Due to the chair conformation of the ring and the C4 quaternary center, the axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns typically observed between 1.5 and 4.0 ppm.

-

Hydroxyl Proton: A broad singlet, characteristic of a hydroxyl proton, is also present. Its chemical shift can be variable depending on the solvent, concentration, and temperature.

The integration and chemical shifts observed in the spectrum are consistent with the structure of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, providing a reliable method for identity confirmation.

Applications in Synthesis

The utility of this molecule stems from its orthogonal protecting group strategy and the strategic placement of its functional groups.

-

Boc-Protection: The tert-butyloxycarbonyl group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the secondary amine for further functionalization.

-

Tertiary Alcohol: The hydroxyl group at the C4 position can serve as a nucleophile, a leaving group after activation (e.g., tosylation), or a directing group in stereoselective reactions.

-

Methyl Ester: The ester functionality offers a handle for various transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, providing numerous pathways for diversification.

This combination allows for a sequential and controlled elaboration of the piperidine scaffold, which is a privileged structure in many approved drugs.

Conclusion

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is a high-value synthetic intermediate with well-defined structural and spectroscopic properties. While a complete, experimentally determined dataset of its physical properties is not fully available in public literature, the existing information on its identity, appearance, and spectral characteristics provides a solid foundation for its use in research and development. Its versatile chemical nature ensures its continued relevance as a key building block in the construction of novel and complex molecules for the pharmaceutical industry.

References

Sources

Introduction: The Strategic Value of Substituted Piperidines in Modern Synthesis

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. This guide focuses on a particularly valuable, pre-functionalized derivative: 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate .

This molecule is more than a simple intermediate; it is a sophisticated scaffold engineered for efficiency in synthetic campaigns. It features a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to temporarily deactivate the amine's nucleophilicity and basicity during synthesis.[2] Critically, it possesses a quaternary stereocenter at the 4-position, decorated with both a hydroxyl group and a methyl ester. This dense arrangement of functionality provides multiple, orthogonal handles for subsequent chemical elaboration, making it a powerful asset for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.[3][4]

This document provides a comprehensive technical overview of its structure, synthesis, characterization, and strategic applications for researchers, scientists, and drug development professionals.

Section 1: Core Chemical and Structural Properties

The molecule's utility is rooted in its specific chemical identity and spatial arrangement. The official IUPAC name is 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.[5] Its fundamental properties are summarized below.

Table 1: Physicochemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | [5] |

| CAS Number | 495415-09-3 | [5][6] |

| Molecular Formula | C₁₂H₂₁NO₅ | [5] |

| Formula Weight | 259.3 g/mol | [5] |

| SMILES | COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1 | [5] |

The core piperidine ring typically adopts a low-energy chair conformation. The bulky Boc group on the nitrogen atom influences this conformation and the reactivity of adjacent protons. The C4 position, being quaternary, introduces a significant level of steric hindrance and provides a fixed anchor point for the hydroxyl and methyl ester substituents.

Caption: Chemical structure of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.

Section 2: Synthesis and Mechanistic Considerations

The construction of the C4 quaternary center is the key challenge in synthesizing this molecule. A robust and logical approach is the nucleophilic addition to the carbonyl group of a readily available precursor, 1-Boc-4-piperidone . The Reformatsky reaction, which involves an organozinc nucleophile generated from an α-halo ester, is an exemplary method for this transformation.

The causality behind this choice is twofold:

-

Chemoselectivity: The organozinc reagent is "softer" (less basic and reactive) than corresponding Grignard or organolithium reagents, minimizing side reactions like enolization of the starting ketone.

-

Directness: It allows for the one-step formation of the critical β-hydroxy ester moiety, which constitutes the C4-substituted core of the target molecule.

Caption: Synthetic workflow via the Reformatsky reaction.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a representative procedure derived from established organometallic principles.

-

Activation of Zinc: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq.). Suspend the zinc in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small crystal of iodine to initiate the activation, evidenced by the disappearance of the purple color.

-

Reagent Addition: In a separate flask, prepare a solution of 1-Boc-4-piperidone (1.0 eq.) and methyl bromoacetate (1.1 eq.) in anhydrous THF.

-

Reaction: Add a small portion of the ketone/ester solution to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remainder of the solution dropwise, maintaining a gentle reflux. The causality here is control; a slow addition prevents an exothermic runaway and maximizes yield.

-

Monitoring and Quenching: Stir the reaction at reflux for 2-3 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 0°C.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and sequesters zinc salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil via silica gel column chromatography to yield the final product.

Section 3: Analytical Characterization

Rigorous structural confirmation is paramount. The following spectroscopic data are characteristic of the target molecule.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Boc group, -C(CH₃)₃ | ~1.45 ppm (s, 9H) | 9 equivalent protons on the tert-butyl group. |

| Piperidine ring, -CH₂- | 1.5 - 3.8 ppm (m, 8H) | Complex multiplets for the 4 sets of diastereotopic methylene protons. | |

| Methoxy group, -OCH₃ | ~3.70 ppm (s, 3H) | Singlet for the methyl ester protons. | |

| Hydroxyl group, -OH | Variable (br s, 1H) | Broad singlet, chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | Boc group, -C(CH₃)₃ | ~80 ppm | Quaternary carbon of the Boc group. |

| Boc group, -C(CH₃)₃ | ~28.4 ppm | Methyl carbons of the Boc group. | |

| Methoxy group, -OCH₃ | ~52.5 ppm | Carbon of the methyl ester. | |

| Piperidine ring, -CH₂- | 40 - 65 ppm | Carbons of the piperidine ring. | |

| Quaternary center, C4-OH | ~70 ppm | The carbon bearing the hydroxyl and ester groups. | |

| Carbamate carbonyl, NC=O | ~155 ppm | Carbonyl of the Boc protecting group. | |

| Ester carbonyl, CC=O | ~175 ppm | Carbonyl of the methyl ester. | |

| IR Spec. | O-H stretch | 3500 - 3300 cm⁻¹ (broad) | Characteristic for the hydroxyl group. |

| C-H stretch (sp³) | 3000 - 2850 cm⁻¹ | Aliphatic C-H bonds. | |

| C=O stretch (ester) | ~1735 cm⁻¹ (strong) | Ester carbonyl. | |

| C=O stretch (carbamate) | ~1690 cm⁻¹ (strong) | Boc group carbonyl. | |

| Mass Spec. | [M+Na]⁺ | ~282.13 m/z | Sodium adduct of the molecular ion. |

| [M-Boc+H]⁺ | ~160.09 m/z | Fragment corresponding to loss of the Boc group. |

Section 4: Strategic Applications in Drug Discovery

The true value of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate lies in its potential as a versatile synthetic hub. The orthogonally protected and functionalized nature of the molecule allows for selective, stepwise modifications.

-

N-Deprotection and Elaboration: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a secondary amine. This nucleophilic site can then be functionalized via reductive amination, acylation, or arylation to build diverse libraries of compounds.[2]

-

Hydroxyl Group Modification: The tertiary alcohol can be alkylated to form ethers or acylated to form esters, providing another vector for SAR exploration.

-

Ester Group Transformation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.

Caption: Key deprotection and functionalization pathways from the core scaffold.

This strategic potential makes the molecule a valuable intermediate in the synthesis of compounds targeting a wide range of diseases, as the piperidine scaffold is a cornerstone of many CNS, cardiovascular, and antiviral agents.[1][7]

Conclusion

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is a high-value chemical tool for the modern synthetic chemist. Its carefully designed structure, featuring a protected amine and a densely functionalized quaternary center, provides a robust and versatile platform for the efficient construction of complex, drug-like molecules. Understanding its synthesis, characterization, and the strategic pathways for its elaboration empowers researchers to accelerate discovery programs and more effectively navigate the challenges of molecular design and development.

References

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Supplementary information. [Link]

-

PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubChem. tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. [Link]

-

ScienceDirect. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. [Link]

-

National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3 | AChemBlock [achemblock.com]

- 6. 495415-09-3|1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: A Versatile Scaffold in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a specialized heterocyclic building block with significant potential in medicinal chemistry. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are rooted in well-established principles of drug design. This guide will, therefore, elucidate the synthesis, characterization, and strategic importance of this compound by examining its core components: the N-Boc-protected piperidine ring and the quaternary center at the 4-position. By understanding the foundational chemistry of its parent structures, researchers can effectively leverage this compound's unique properties for the rational design of novel therapeutics.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast number of approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, as seen in 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, offers a crucial advantage in multi-step syntheses.[1] The Boc group provides stability and allows for controlled, regioselective reactions, and can be readily removed under mild acidic conditions to enable further functionalization of the nitrogen atom.[2]

The subject of this guide, 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, presents a unique combination of functionalities on this valuable scaffold. The presence of a hydroxyl group and a methyl ester at the 4-position creates a chiral center, offering opportunities for stereospecific interactions with biological targets. This dual functionalization provides chemists with orthogonal handles for introducing molecular diversity, a key strategy in lead optimization.

Table 1: Key Identifiers for 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

| Identifier | Value |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate |

| CAS Number | 495415-09-3 |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| SMILES | COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1 |

Synthesis and Mechanistic Insights

Foundational Precursor: Synthesis of N-Boc-4-hydroxypiperidine

The synthesis of the foundational precursor, N-Boc-4-hydroxypiperidine, is a well-established process.[3] It typically involves the protection of the nitrogen atom of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[1] This reaction is highly efficient and crucial for preventing unwanted side reactions at the nitrogen in subsequent synthetic steps.

Alternatively, N-Boc-4-hydroxypiperidine can be synthesized from N-Boc-4-piperidone via reduction.[4]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine

-

Dissolve 4-hydroxypiperidine in a suitable solvent such as methanol or dichloromethane.

-

Add a base, for example, potassium carbonate or triethylamine, to the solution.[3]

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Allow the reaction to stir at room temperature for several hours to ensure complete reaction.

-

Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexanes, to obtain pure N-Boc-4-hydroxypiperidine.[3]

Proposed Synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

A logical synthetic pathway to the target molecule would involve the oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone, followed by a reaction to introduce the hydroxyl and methyl carboxylate groups at the 4-position.

Step 1: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone

The hydroxyl group of N-Boc-4-hydroxypiperidine can be readily oxidized to a ketone using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield N-Boc-4-piperidone.

Caption: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.

Step 2: Formation of the Quaternary Center

The introduction of the hydroxyl and methyl carboxylate groups at the 4-position of N-Boc-4-piperidone can be achieved through a variety of methods. One plausible approach is a Reformatsky-type reaction or a related organometallic addition.

Experimental Protocol: Proposed Synthesis from N-Boc-4-piperidone

-

To a solution of N-Boc-4-piperidone in an aprotic solvent (e.g., tetrahydrofuran), add a solution of a suitable nucleophile, such as the Reformatsky reagent prepared from methyl bromoacetate and zinc dust, at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the Boc and ester groups (in the range of 155-175 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbon of the ester (around 52 ppm), and the carbons of the piperidine ring.

-

IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (around 3400 cm⁻¹), strong carbonyl stretching bands for the carbamate and ester groups (around 1730-1680 cm⁻¹), and C-H stretching vibrations for the aliphatic protons.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecular ion [M+H]⁺ and other characteristic fragments corresponding to the loss of the Boc group or other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate make it a highly attractive building block for the synthesis of complex and biologically active molecules.

Introduction of Chirality and 3D Complexity

The quaternary center at the 4-position introduces a defined three-dimensional structure that can be crucial for achieving high-affinity and selective binding to biological targets. The ability to synthesize specific stereoisomers of this scaffold would be highly advantageous in exploring the structure-activity relationships (SAR) of a drug candidate.

Orthogonal Functionalization

The hydroxyl and methyl ester groups provide two distinct points for further chemical modification. The hydroxyl group can be alkylated, acylated, or converted into a leaving group for nucleophilic substitution, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the systematic exploration of chemical space around the piperidine core.

Modulation of Physicochemical Properties

The functional groups on the piperidine ring can be used to fine-tune the physicochemical properties of a lead compound. For instance, the hydroxyl group can participate in hydrogen bonding interactions, which can improve target binding and aqueous solubility.[2] The ester group can be modified to modulate lipophilicity and metabolic stability.

Caption: The role of the target compound in drug discovery.

Safety and Handling

As with any chemical reagent, 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate represents a sophisticated and valuable building block for medicinal chemists. Its N-Boc-protected piperidine core, combined with the unique functionality at the 4-position, provides a powerful platform for the design and synthesis of novel therapeutic agents. While direct applications of this specific molecule are not yet widely reported, a thorough understanding of the chemistry of its constituent parts allows for its strategic and effective incorporation into drug discovery programs. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge necessary to unlock the full potential of this versatile scaffold.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. [Link]

-

Knowledge. (2025, March 15). How Is N-Boc-4-Hydroxypiperidine Used In Pharmaceutical Research?. [Link]

- Google Patents. (2015, May 20). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3): A Versatile Scaffold for Advanced Drug Discovery

Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric elements. The compound 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3) represents a highly valuable, functionalized building block designed for the strategic elaboration of this key heterocyclic system.

This guide provides an in-depth technical overview of CAS 495415-09-3 for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple datasheet to explore its core properties, its strategic role as a synthetic intermediate, and a field-proven application in the synthesis of potent kinase inhibitors, thereby illustrating the causality behind its use in complex molecular design.

Core Properties and Structural Features

1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is a strategically designed intermediate. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic treatment. This feature is critical for multi-step synthetic campaigns, allowing for selective reactions at other positions without interference from the secondary amine. The quaternary center at the 4-position, bearing both a hydroxyl group and a methyl ester, offers two distinct functional handles for orthogonal chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 495415-09-3 | [1][2] |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | [1] |

| Synonyms | Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate | [1][2] |

| Molecular Formula | C12H21NO5 | [1] |

| Molecular Weight | 259.3 g/mol | [1][2] |

| Appearance | White to yellow solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Sealed in a dry environment at room temperature or 0-8 °C | [2] |

| SMILES | COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1 | [1] |

| InChIKey | WYFPECMSBUVNET-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Synthetic Utility: From a Hydroxy Ester to a Key Amino Acid Scaffold

The primary utility of CAS 495415-09-3 is not as a biologically active agent itself, but as a precursor to more complex scaffolds. One of the most valuable transformations is its conversion to 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid . This latter compound is a non-natural amino acid that serves as a critical building block for introducing a constrained, gem-disubstituted piperidine motif into peptides or small molecule drugs, notably in the development of Protein Kinase B (AKT) inhibitors.[3]

The conversion pathway underscores the strategic design of the starting material. The methyl ester can be selectively hydrolyzed to a carboxylic acid, and the tertiary hydroxyl group can be converted into an amino group, typically via an azide intermediate. This multi-step conversion is a classic example of synthetic strategy, where each step is chosen to achieve a specific chemical transformation with high yield and selectivity.

Caption: Synthetic workflow from CAS 495415-09-3 to a key amino acid building block.

Field-Proven Application: Synthesis of Protein Kinase B (AKT) Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3] Consequently, inhibitors of AKT are highly sought-after as potential cancer therapeutics. A key structural motif in a class of potent AKT inhibitors is the 4-amino-4-carboxamidopiperidine core, which is derived from the amino acid scaffold discussed previously.

The following protocol, adapted from methodologies described in patent literature for the synthesis of AKT inhibitors, illustrates the use of the derived 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid in a critical amide bond formation step.[3] This demonstrates how the initial building block (CAS 495415-09-3) enables the creation of high-value, complex pharmaceutical agents.

Experimental Protocol: Amide Coupling to Form an AKT Inhibitor Precursor

This procedure describes the coupling of the piperidine-derived amino acid with a representative amine, a common step in the synthesis of these inhibitors.

Objective: To synthesize a key amide intermediate for an AKT inhibitor.

Materials:

-

1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (derived from CAS 495415-09-3)

-

Target Amine (e.g., 1-(4-chlorophenyl)-N3-methylpropane-1,3-diamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (1.0 equivalent).

-

Solubilization: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add the target amine (1.1 equivalents), followed by DIPEA (3.0 equivalents).

-

Activator Addition: Add HATU (1.2 equivalents) portion-wise to the reaction mixture. The addition of this coupling agent is crucial as it activates the carboxylic acid to form a highly reactive ester, facilitating amide bond formation with the amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). The bicarbonate wash is essential to remove unreacted acid and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure amide product.

Caption: Experimental workflow for the HATU-mediated amide coupling reaction.

Conclusion: A Foundational Tool for Modern Medicinal Chemistry

CAS 495415-09-3, 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, is more than a catalog chemical; it is a testament to the power of strategic molecular design. Its carefully placed functional groups and protecting group strategy empower chemists to access high-value synthetic intermediates, such as the 4-amino-4-carboxy piperidine scaffold, which are difficult to synthesize by other means. As demonstrated by its utility in the synthesis of advanced AKT kinase inhibitors, this building block provides a reliable and versatile entry point for constructing complex molecules with precisely controlled three-dimensional architecture. For research teams engaged in the discovery and development of novel therapeutics, mastering the application of such foundational scaffolds is an indispensable component of success.

References

-

AChemBlock. (n.d.). Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3. Retrieved from AChemBlock website.[1]

-

Sigma-Aldrich. (n.d.). Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate | 495415-09-3. Retrieved from Sigma-Aldrich website.[2]

- BLD Pharm. (n.d.). 495415-09-3|1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.

- ChemicalBook. (n.d.). 1-boc-4-hydroxy-piperidine-4-dicarboxylic acid methyl ester.

- CymitQuimica. (n.d.). CAS 495415-09-3: 1-(1,1-Dimethylethyl) 4-methyl 4-hydroxy-….

- Key Organics. (n.d.). 1-boc-4-hydroxy-piperidine-4-carboxylic acid methyl ester | MFCD11845429.

- MOLBASE. (n.d.). 1-O-tert-butyl 4-O-methyl 4-hydroxypiperidine-1,4-dicarboxylate|495415-09-3.

-

Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors. Retrieved from Google Patents website.[3]

Sources

Spectroscopic Analysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions Division

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. The following sections detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and purity assessment of this compound. This document is intended for researchers, scientists, and drug development professionals who utilize this molecule in their synthetic endeavors.

Introduction

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (Figure 1) is a versatile synthetic intermediate characterized by a piperidine core, a common scaffold in numerous pharmaceuticals. The presence of a tertiary hydroxyl group and two distinct ester functionalities, a tert-butyl carbamate (Boc) protecting group and a methyl ester, offers multiple avenues for synthetic modification. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound before its use in multi-step syntheses. This guide will explore the expected spectroscopic data for this molecule and the underlying principles of its interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate presents several key features that are readily identifiable by various spectroscopic techniques.

Figure 1. Chemical structure of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Broad multiplet | 2H | H-2ax, H-6ax |

| ~ 3.75 | Singlet | 3H | -OCH₃ |

| ~ 3.1 - 3.3 | Broad multiplet | 2H | H-2eq, H-6eq |

| ~ 2.0 - 2.2 | Multiplet | 2H | H-3ax, H-5ax |

| ~ 1.6 - 1.8 | Multiplet | 2H | H-3eq, H-5eq |

| ~ 1.47 | Singlet | 9H | -C(CH₃)₃ |

| Variable | Singlet | 1H | -OH |

Interpretation and Experimental Rationale:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window.

-

Piperidine Ring Protons: The piperidine ring exists in a chair conformation. Due to the bulky Boc group on the nitrogen, ring inversion is slow on the NMR timescale, leading to distinct signals for axial and equatorial protons. The axial protons (H-2ax, H-6ax) are typically deshielded and appear downfield compared to their equatorial counterparts.

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.47 ppm. This signal is a characteristic feature of the Boc protecting group.

-

Methyl Ester: The three protons of the methyl ester group are also equivalent and appear as a sharp singlet, typically around 3.75 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent purity. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (methyl ester) |

| ~ 155 | C=O (Boc) |

| ~ 80 | -C (CH₃)₃ |

| ~ 70 | C-4 |

| ~ 52 | -OCH₃ |

| ~ 40 | C-2, C-6 |

| ~ 35 | C-3, C-5 |

| ~ 28 | -C(C H₃)₃ |

Interpretation and Experimental Rationale:

-

Carbonyl Carbons: The two carbonyl carbons of the methyl ester and the Boc group are the most deshielded carbons and appear far downfield.

-

Quaternary Carbons: The quaternary carbon of the tert-butyl group and the C-4 carbon of the piperidine ring are also readily identifiable.

-

Piperidine Ring Carbons: The methylene carbons of the piperidine ring (C-2, C-6 and C-3, C-5) will appear in the aliphatic region of the spectrum.

-

DEPT-135 Experiment: To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 | Broad | O-H stretch (hydroxyl) |

| ~ 2970 | Strong | C-H stretch (aliphatic) |

| ~ 1735 | Strong | C=O stretch (methyl ester) |

| ~ 1690 | Strong | C=O stretch (Boc carbamate) |

| ~ 1160 | Strong | C-O stretch |

Interpretation and Experimental Rationale:

-

Hydroxyl Group: A broad absorption band around 3450 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

Carbonyl Groups: Two distinct strong absorption bands are expected for the two carbonyl groups. The methyl ester carbonyl typically appears at a higher wavenumber (~1735 cm⁻¹) than the carbamate carbonyl of the Boc group (~1690 cm⁻¹).

-

C-H and C-O Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aliphatic protons and strong C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI+):

| m/z | Assignment |

| 260.14 | [M+H]⁺ |

| 282.12 | [M+Na]⁺ |

| 204.10 | [M+H - C₄H₈]⁺ or [M+H - C₄H₉O]⁺ |

| 159.08 | [M+H - Boc]⁺ |

Interpretation and Experimental Rationale:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the title compound, which minimizes fragmentation and typically shows a strong signal for the protonated molecule [M+H]⁺.

-

Molecular Ion: The expected exact mass for the protonated molecule (C₁₂H₂₂NO₅⁺) is 260.1442. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation: Common fragmentation pathways include the loss of isobutylene (C₄H₈) or the entire tert-butoxy group from the Boc protecting group, and the loss of the entire Boc group.

Synthesis and Purity Considerations

A plausible synthetic route to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate involves the protection of 4-piperidone with a Boc group, followed by a Reformatsky-type reaction or addition of a methyl lithioacetate equivalent to the ketone.

Potential Impurities and their Spectroscopic Signatures:

-

Starting Materials: Residual 1-Boc-4-piperidone would be identifiable by a strong C=O stretch in the IR spectrum around 1720 cm⁻¹ and the absence of the hydroxyl proton signal in the ¹H NMR spectrum.

-

Byproducts: Incomplete reaction or side reactions could lead to various byproducts. Careful analysis of the spectroscopic data, particularly the NMR spectra, for unexpected signals is crucial for purity assessment.

Experimental Protocols

7.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of CDCl₃.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

DEPT-135: Standard instrument parameters.

-

7.2. IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: 16-32 scans, resolution of 4 cm⁻¹.

7.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Parameters: Positive ion mode, scan range of m/z 50-500.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous characterization of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate. This guide outlines the expected spectroscopic data and provides a framework for its interpretation, ensuring the quality and identity of this important synthetic intermediate for its successful application in research and development.

References

Due to the general nature of this guide, specific literature references for the experimental data of this exact compound are not provided. The information presented is based on established principles of spectroscopic interpretation for organic molecules with similar functional groups. For specific synthesis and characterization data, researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and the primary chemical literature.

Solubility of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate in organic solvents

An In-Depth Technical Guide Topic: Solubility of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its solubility in various organic solvents is a critical physical property that dictates its utility in synthesis, purification, and formulation. Poorly characterized solubility can lead to significant challenges in reaction kinetics, process scale-up, and the development of viable drug delivery systems. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. It moves beyond a simple listing of data to explain the underlying physicochemical principles and provides detailed, field-proven protocols for generating reliable and reproducible solubility data. We present the "gold standard" shake-flask method for measuring thermodynamic equilibrium solubility and a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for accurate quantification. This document is designed to empower researchers to make informed decisions in solvent selection, optimize experimental conditions, and accelerate their research and development timelines.

Analyte Profile and Predicted Solubility Behavior

A thorough understanding of the analyte's structure is the first step in predicting its solubility.

Compound Identification

| Property | Value |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate[1] |

| Synonym(s) | Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate[1][2] |

| CAS Number | 495415-09-3[1][2][3] |

| Molecular Formula | C₁₂H₂₁NO₅[1] |

| Molecular Weight | 259.3 g/mol [1][2] |

| Physical Form | White to yellow solid[2] |

| Structure |

Structural Analysis and Rationale for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate possesses distinct functional groups that dictate its interactions with different solvent classes:

-

Tertiary Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. It will strongly favor interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Methyl Ester (-COOCH₃) Group: This group is polar and can act as a hydrogen bond acceptor. It contributes to the compound's affinity for polar solvents.

-

N-Boc (tert-butoxycarbonyl) Group: This is a bulky, lipophilic protecting group. While the carbamate linkage has some polar character, the tert-butyl moiety significantly increases the non-polar surface area, enhancing solubility in less polar solvents like ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).

Predicted Solubility Profile: Based on this analysis, the compound is expected to exhibit good solubility in a range of polar organic solvents. Its solubility is predicted to be highest in solvents that can engage in hydrogen bonding and effectively solvate both the polar and non-polar regions of the molecule. Conversely, it is expected to have very poor solubility in non-polar aliphatic solvents like hexane and heptane.

The Imperative of Solubility in Pharmaceutical R&D

Solubility is not merely a physical data point; it is a cornerstone of successful drug development.[4] It influences every stage, from initial discovery to final formulation.[5][6]

-

Drug Discovery: In high-throughput screening, compounds must be soluble in assay buffers (often with a small percentage of an organic co-solvent like DMSO) to produce reliable biological data.[6]

-

Process Chemistry: Solubility dictates the choice of reaction solvents, affects reaction rates, and is fundamental to developing effective crystallization and purification protocols.

-

Formulation Science: The bioavailability of an orally administered drug is often limited by its solubility.[7] A drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.

It is crucial to distinguish between two key types of solubility:

-

Thermodynamic Solubility: This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure). It represents the true, stable solubility value.[5][6] The shake-flask method is the benchmark for its determination.[8]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (e.g., DMSO). It is a measure of how quickly a compound dissolves and is often used in early-stage discovery for rapid screening.[6][7]

This guide focuses on determining thermodynamic solubility, which provides the definitive data needed for robust process development and formulation.

Experimental Protocol: Thermodynamic Solubility Determination

The Shake-Flask method is considered the 'gold standard' for measuring equilibrium solubility due to its reliability and directness.[5][8]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the comprehensive workflow for determining the solubility of the target compound.

Caption: Workflow for Thermodynamic Solubility Measurement.

Detailed Step-by-Step Protocol

Materials:

-

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (solid)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge and/or 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC vials

-

Organic Solvents for Testing (suggested):

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO)

-

Non-Polar: Toluene, Dichloromethane (DCM), Hexane (as a negative control)

-

Procedure:

-

Preparation: For each solvent, accurately weigh approximately 5-10 mg of the compound into a 2 mL glass vial. The key is to ensure an excess of solid material will remain after equilibrium is reached.

-

Solvent Addition: Accurately add 1.0 mL of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the slurries to agitate for 24 to 48 hours. A 24-hour period is often sufficient, but 48 hours ensures equilibrium for poorly soluble or slowly dissolving compounds.

-

Phase Separation: This step is critical to separate the dissolved solute from the undissolved solid.[7]

-

Option A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.

-

Option B (Filtration): Use a syringe to draw the suspension and carefully filter it through a 0.45 µm chemically compatible syringe filter into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter.

-

-

Sample Dilution: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a larger, known volume of HPLC mobile phase (e.g., 900 µL, creating a 1:10 dilution). The dilution factor must be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using the validated RP-HPLC-UV method described in the following section.

Analytical Quantification by RP-HPLC-UV

High-Performance Liquid Chromatography is the preferred method for accurately quantifying the concentration of dissolved piperidine derivatives.[9][10][11]

Workflow for HPLC-UV Method Development and Analysis

Caption: HPLC-UV Quantification Workflow.

Recommended HPLC-UV Protocol

This protocol provides a robust starting point for method development.[10]

Instrumentation & Reagents:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[9][11]

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Acetonitrile (HPLC grade)

-

Ultrapure Water

Procedure:

-

Preparation of Standards:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standards ranging from approximately 1 µg/mL to 100 µg/mL.

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile:Water. (This may require optimization).

-

Column Temperature: 25 °C.[10]

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: ~220 nm is a good starting point for compounds with amide/carbamate functionality.[10] A full UV scan of a concentrated standard should be performed to determine the wavelength of maximum absorbance (λmax).

-

Run Time: ~10 minutes, or until the analyte peak has fully eluted.

-

-

Analysis and Calculation:

-

Inject the calibration standards from lowest to highest concentration.

-

Plot the peak area response versus concentration and perform a linear regression to generate a calibration curve. The correlation coefficient (R²) should be >0.999 for a valid curve.

-

Inject the diluted samples from the solubility experiment.

-

Use the equation of the line from the calibration curve (y = mx + b) to determine the concentration of the diluted sample.

-

Final Calculation:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Solubility of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | 5.1 | Experimental Data | Calculated Data | Clear solution |

| Ethanol | 4.3 | Experimental Data | Calculated Data | Clear solution | |

| Polar Aprotic | Acetonitrile | 5.8 | Experimental Data | Calculated Data | Clear solution |

| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data | Clear solution | |

| Tetrahydrofuran (THF) | 4.0 | Experimental Data | Calculated Data | Clear solution | |

| Acetone | 5.1 | Experimental Data | Calculated Data | Clear solution | |

| Dichloromethane (DCM) | 3.1 | Experimental Data | Calculated Data | Clear solution | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Calculated Data | Clear solution | |

| Non-Polar | Toluene | 2.4 | Experimental Data | Calculated Data | Mostly insoluble |

| Hexane | 0.1 | Experimental Data | Calculated Data | Insoluble |

Note: Polarity Index values are approximate and for comparative purposes.

Interpreting the Results: The experimentally determined solubility values should be correlated with the properties of the solvents. It is expected that solubility will be highest in polar solvents like Methanol, Acetonitrile, and DMSO, and lowest in non-polar solvents like Hexane. This data provides a quantitative basis for selecting appropriate solvents for chemical reactions (e.g., achieving a homogeneous solution), purifications (e.g., identifying a good crystallization solvent/anti-solvent pair), and formulation development.

References

- Al-Ghananeem, A., et al. (2022). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.

- BenchChem (2025). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives. BenchChem Technical Guides.

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism.

- BenchChem (2025). Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate. BenchChem Technical Guides.

- Avdeef, A. (2011). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis.

- WuXi AppTec (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Content Hub.

- BenchChem (2025). A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis. BenchChem Technical Guides.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Notes.

- AChemBlock (n.d.). Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97%. AChemBlock Product Page.

- Sigma-Aldrich (n.d.). Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate. Sigma-Aldrich Product Page.

- BLD Pharm (n.d.). 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate. BLD Pharm Product Page.

Sources

- 1. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3 | AChemBlock [achemblock.com]

- 2. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate | 495415-09-3 [sigmaaldrich.com]

- 3. 495415-09-3|1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. rheolution.com [rheolution.com]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Strategic Application of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] The strategic functionalization of the piperidine core is a key tactic in drug design to enhance physicochemical properties, such as solubility and lipophilicity, and to introduce crucial pharmacophoric interactions that govern a molecule's efficacy and selectivity.[4]

This technical guide focuses on a specific, highly functionalized piperidine derivative: 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate . We will explore its chemical properties, synthetic utility, and, most importantly, its potential applications as a versatile building block in the discovery and development of novel therapeutics. The presence of a tertiary hydroxyl group, a methyl ester, and a Boc-protected nitrogen atom within a single molecule provides a rich platform for chemical diversification, enabling the synthesis of complex molecular architectures for various drug targets.

Core Molecular Attributes and Synthetic Rationale

The structure of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate offers several strategic advantages for medicinal chemists.

| Property | Value/Description | Source |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | [5] |

| CAS Number | 495415-09-3 | [5] |

| Molecular Formula | C12H21NO5 | [5] |

| Molecular Weight | 259.3 g/mol | [5] |

The key functional groups dictate its reactivity and synthetic potential:

-

N-Boc (tert-butoxycarbonyl) Group : This protecting group is crucial for modern organic synthesis.[6] It deactivates the piperidine nitrogen, preventing its participation in undesired side reactions, thus allowing for selective modifications at other positions of the ring.[6] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid), making it an ideal protecting group for multi-step syntheses.[7][8]

-

C4-Quaternary Center : The presence of both a hydroxyl and a methyl carboxylate group at the C4 position creates a sterically defined quaternary center. This structural feature can be exploited to introduce conformational constraints in the final drug molecule, which can be beneficial for binding to specific protein targets.

-

Tertiary Hydroxyl Group : The hydroxyl group at C4 is a key handle for a variety of chemical transformations. It can be used for nucleophilic substitution reactions, such as the Mitsunobu reaction, to introduce a wide range of functional groups with inversion of stereochemistry.[2][9][10] Alternatively, it can be eliminated to form a double bond, providing a pathway to tetrahydropyridine derivatives.[11]

-

Methyl Ester : The methyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Potential Therapeutic Applications: A Focus on Kinase Inhibitors

While direct literature on the application of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is emerging, its structural similarity to intermediates used in the synthesis of potent therapeutic agents provides a strong indication of its potential. A notable example is in the development of Protein Kinase B (PKB/Akt) inhibitors .

PKB/Akt is a key node in cell signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. A US patent discloses the use of a structurally analogous compound, 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate, as a key intermediate in the synthesis of novel PKB inhibitors.[12] The synthetic logic applied to this amino-analogue can be directly extrapolated to our hydroxyl-containing molecule of interest.

The core strategy involves using the C4-substituted piperidine as a scaffold to present pharmacophoric elements that interact with the kinase active site. The hydroxyl group in 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate can be strategically functionalized to introduce moieties that form key hydrogen bonds or other interactions within the ATP-binding pocket of PKB/Akt.

Logical Workflow for the Synthesis of a Hypothetical PKB/Akt Inhibitor

The following workflow illustrates how 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate could be utilized in a drug discovery program targeting PKB/Akt.

Caption: Hypothetical synthetic workflow for a PKB/Akt inhibitor.

Experimental Protocols

The following are detailed, self-validating protocols for key transformations that would be central to utilizing 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate in a drug discovery campaign.

Protocol 1: Mitsunobu Reaction for C4-Hydroxyl Functionalization

The Mitsunobu reaction is a powerful method for the stereospecific substitution of a hydroxyl group.[2] This protocol describes a general procedure for the etherification of the C4-hydroxyl group.

Objective: To replace the C4-hydroxyl group with an aryloxy moiety, a common pharmacophoric element.

Materials:

-

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

-

A substituted phenol (e.g., 4-nitrophenol)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (1.0 eq.), the substituted phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. The appearance of a milky white precipitate (triphenylphosphine oxide) is often observed.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate the desired ether product and separate it from triphenylphosphine oxide and the hydrazine byproduct.[13]

Self-Validation: The successful inversion of stereochemistry (if applicable with a chiral starting material) and the formation of the C-O bond can be confirmed by 2D NMR techniques such as NOESY. The purity of the final product should be ≥95% by HPLC analysis.

Protocol 2: Ester Hydrolysis and Amide Coupling

This two-step protocol describes the conversion of the methyl ester to a carboxylic acid, followed by amide bond formation.

Objective: To introduce a second point of diversity through amide bond formation.

Materials:

-

The product from Protocol 1

-

Lithium hydroxide (LiOH)

-

Methanol, Tetrahydrofuran (THF), Water

-

1 M Hydrochloric acid (HCl)

-

An amine (R-NH2)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure - Step A: Ester Hydrolysis

-

Dissolve the C4-functionalized piperidine derivative (1.0 eq.) in a mixture of THF, methanol, and water.

-

Add lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the carboxylic acid.

Procedure - Step B: Amide Coupling

-

Under an inert atmosphere, dissolve the carboxylic acid from Step A (1.0 eq.), the desired amine (1.1 eq.), and PyBOP (1.2 eq.) in anhydrous DCM.

-

Add DIPEA (3.0 eq.) and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Self-Validation: The formation of the amide bond can be confirmed by the appearance of a characteristic C=O stretch in the IR spectrum and the presence of the corresponding signals in the 1H and 13C NMR spectra. The purity of the final amide should be confirmed by HPLC.

Conclusion and Future Perspectives

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate represents a highly valuable and versatile building block for contemporary drug discovery. Its densely functionalized core provides medicinal chemists with multiple handles for strategic chemical modifications, enabling the rapid generation of diverse compound libraries. The demonstrated potential for its application in the synthesis of kinase inhibitors, by analogy to structurally related intermediates, highlights its relevance in oncology and other therapeutic areas where kinase signaling is dysregulated.

Future work will likely focus on the development of stereoselective syntheses of this building block to allow for the exploration of chiral space in drug design. Furthermore, its incorporation into DNA-encoded libraries and other combinatorial chemistry platforms could accelerate the discovery of novel hits against a wide range of biological targets. As the demand for structurally novel and potent therapeutics continues to grow, the strategic utilization of such well-designed chemical scaffolds will be paramount to the success of future drug discovery endeavors.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link][14]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][6]

-

United States Patent: 10059714. Google Patents. Available at: [12]

-

Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link][2]

-

Protein kinase B inhibitors. Google Patents. Available at: [12]

-

How Is N-Boc-4-Hydroxypiperidine Used In Pharmaceutical Research?. Knowledge. Available at: [Link][15]

-

a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link][16]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link][17]

-

Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. Available at: [18]

-

Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 2. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety. PubMed. Available at: [Link][19]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. Available at: [Link][20]

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PubMed Central. Available at: [Link][21]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link][3]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link][3]

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Available at: [Link][22]

Sources

- 1. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. N-Boc-4-hydroxypiperidine_TargetMol [targetmol.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bloomtechz.com [bloomtechz.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 18. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 19. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 2. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]